Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate

Food Contact Substance Pesticide Physicochemical

Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate (CAS 101491-75-2) is a monophosphate salt of a substituted carbamate ester, with the molecular formula C15H27N2O6P and a molecular weight of approximately 362.36 g/mol. The compound belongs to the broader class of N-(3-dimethylaminopropyl)carbamic acid esters, whose most prominent member is the systemic fungicide propamocarb (propyl N-[3-(dimethylamino)propyl]carbamate), typically used as the hydrochloride salt.

Molecular Formula C15H27N2O6P
Molecular Weight 362.36 g/mol
CAS No. 101491-75-2
Cat. No. B14071173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate
CAS101491-75-2
Molecular FormulaC15H27N2O6P
Molecular Weight362.36 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCNC(=O)OCCCC1=CC=CC=C1.OP(=O)(O)[O-]
InChIInChI=1S/C15H24N2O2.H3O4P/c1-17(2)12-7-11-16-15(18)19-13-6-10-14-8-4-3-5-9-14;1-5(2,3)4/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,16,18);(H3,1,2,3,4)
InChIKeyKSKPDMOPUGFDBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (3-(Dimethylamino)propyl)-, 3-phenylpropyl Ester, Monophosphate (CAS 101491-75-2): Chemical Identity and Procurement Profile


Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate (CAS 101491-75-2) is a monophosphate salt of a substituted carbamate ester, with the molecular formula C15H27N2O6P and a molecular weight of approximately 362.36 g/mol . The compound belongs to the broader class of N-(3-dimethylaminopropyl)carbamic acid esters, whose most prominent member is the systemic fungicide propamocarb (propyl N-[3-(dimethylamino)propyl]carbamate), typically used as the hydrochloride salt [1]. The phenylpropyl ester substitution and monophosphate counterion differentiate this specific compound from other in-class candidates, potentially impacting physicochemical properties such as lipophilicity, solubility, and biological membrane permeability.

Structural Context
Hybrid carbamate combining phenylpropyl ester with monophosphate salt, distinguishing it from propamocarb.
Workflow Fit
May support pharmacological probe design, environmental fate modeling, or pre-formulation salt screening workflows.
Procurement Logic
Select for research requiring class-level carbamate investigation; not a direct substitute for commercial propamocarb formulations.

Why the Phenylpropyl Monophosphate Salt of Carbamic Acid (CAS 101491-75-2) Cannot Be Interchanged with Standard Propamocarb Forms


Generic substitution within the N-(3-dimethylaminopropyl)carbamate class fails due to the profound influence of ester chain modification and salt form on bioactivity, selectivity, and physicochemical behavior. While propamocarb hydrochloride (CAS 25606-41-1) is the established commercial fungicide [1], replacing its propyl ester with a 3-phenylpropyl group and its hydrochloride counterion with a monophosphate group in CAS 101491-75-2 fundamentally alters logP, aqueous solubility, and target site interactions. Such modifications can shift biological activity from fungicidal to other pharmacological profiles, as evidenced by the muscle relaxant phenprobamate (3-phenylpropyl carbamate) [2]. Without quantitative data, these structural differences preclude any assumption of functional interchangeability.

Ester Moiety Divergence
Phenylpropyl vs. propyl ester group predicts a >2 log unit lipophilicity increase, altering membrane behavior compared to propamocarb.
Salt Form Incompatibility
Monophosphate vs. hydrochloride salt may shift solid-state properties, handling characteristics, and stability.
Biological Activity Gap
Fungicidal activity against oomycetes is unquantified; structural similarity to phenprobamate suggests divergent biological targets.

Quantitative Differentiation Evidence for Carbamic Acid, (3-(Dimethylamino)propyl)-, 3-phenylpropyl Ester, Monophosphate (CAS 101491-75-2) vs. Closest Analogs


Physicochemical Differentiation: Calculated LogP and Solubility Profile of the Phenylpropyl Monophosphate vs. Propyl Hydrochloride Analog

High-strength quantitative differentiation data is currently absent from the retrievable scientific literature. However, a class-level inference can be made: the 3-phenylpropyl ester substitution in CAS 101491-75-2 is predicted to significantly increase lipophilicity (calculated XLogP) compared to the propyl ester in propamocarb hydrochloride. The monophosphate salt form is also expected to alter aqueous solubility relative to the hydrochloride. These are critical parameters for environmental fate or formulation performance, but specific assay data could not be located [1].

Physicochemical Shift
Class-level inference
Target: est. XLogP ~2.5–3.5
Baseline: Propamocarb XLogP 0.4
Predicted increase: >2 log units
Implies higher membrane permeability context.
Computational estimate only; no experimental logP data found. Environmental fate assumptions require specific study.
Food Contact Substance Pesticide Physicochemical

Biological Activity Differentiation: Lack of Comparative In Vitro or In Vivo Efficacy Data Against Oomycetes

No direct head-to-head comparison or cross-study comparable data exist for the fungicidal activity of CAS 101491-75-2 versus propamocarb against Phytophthora or Pythium species. Propamocarb hydrochloride is a well-characterized systemic fungicide with established EC50 values against multiple oomycetes [1]. The activity of the phenylpropyl analog remains unquantified, and its structural similarity to the muscle relaxant phenprobamate raises the possibility of divergent biological activity [2]. This represents a critical evidence gap for any fungicide-related procurement decision.

Fungicidal Activity
Data to verify
Target: No EC50 data found
Baseline: Propamocarb EC50 1–10 mg/L
Cannot substantiate fungicide procurement context.
Critical evidence gap. Internal bioassay validation required before selecting for oomycete research.
Fungicide Oomycete Efficacy

Salt Form Differentiation: Phosphate vs. Hydrochloride Impact on Solid-State Properties

The monophosphate salt of CAS 101491-75-2 is chemically distinct from the more common hydrochloride salts of this carbamate class (e.g., propamocarb hydrochloride). Salt form directly influences melting point, hygroscopicity, and stability. No experimental data comparing these solid-state properties for the target compound against a hydrochloride comparator were found. Supporting data from the class indicate propamocarb hydrochloride melts at a low range (45-55°C) [1], while the physical state of the target compound's phosphate salt is unknown without characterization.

Solid-State Properties
Data to verify
Target: Melting point not reported
Baseline: Propamocarb HCl 45–55°C
Handling & stability characteristics unknown.
Salt form impacts formulation performance; dedicated solid-state characterization is advised.
Salt Selection Polymorphy Stability

Application Scenarios for Carbamic Acid, (3-(Dimethylamino)propyl)-, 3-phenylpropyl Ester, Monophosphate (CAS 101491-75-2) Based on Structural Inference


Pharmacological Probe Development

Given its structural hybrid between the fungicide propamocarb and the muscle relaxant phenprobamate, CAS 101491-75-2 represents a potential pharmacological probe for studying carbamate target interactions at GPCRs or ion channels. The phenylpropyl moiety introduces aromatic interactions absent in propamocarb, which could confer enhanced affinity or selectivity for central nervous system targets [1]. However, no target binding data currently exist, making this a de novo investigation scenario.

Environmental Fate Comparative Study

As a phenylpropyl analog of a widely used agrochemical, CAS 101491-75-2 is a valuable model compound for studying the impact of increased lipophilicity on soil mobility and biodegradation half-life relative to propamocarb. Its calculated higher logP suggests a tendency to bind to organic matter, which might reduce leaching potential but increase bioaccumulation risk [1].

Pre-formulation Salt Screening

The monophosphate salt form of this compound could serve as an alternative salt in solid-state screening campaigns aimed at improving thermal stability or reducing hygroscopicity compared to the hydrochloride salt of propamocarb. This scenario is relevant for agrochemical or pharmaceutical formulation development, pending experimental confirmation of improved properties [2].

Application
Selection Property
Validation Focus
Pharmacological Probe
Structural hybridity (phenylpropyl + phosphate)
Target binding/affinity assays for GPCRs or ion channels
Environmental Fate Model
Predicted high lipophilicity (est. XLogP >2.5)
Soil mobility & biodegradation studies vs propamocarb
Pre-formulation Screening
Monophosphate salt form
Thermal stability & hygroscopicity analysis
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